molecular formula C17H25NO3 B14504398 2-(2'-(2''-Methylpiperidino)ethoxy)ethyl benzoate CAS No. 64050-31-3

2-(2'-(2''-Methylpiperidino)ethoxy)ethyl benzoate

Cat. No.: B14504398
CAS No.: 64050-31-3
M. Wt: 291.4 g/mol
InChI Key: HKCCFWTYDQUANZ-UHFFFAOYSA-N
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Description

2-(2’-(2’‘-Methylpiperidino)ethoxy)ethyl benzoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’-(2’‘-Methylpiperidino)ethoxy)ethyl benzoate typically involves the esterification of benzoic acid with 2-(2’-(2’'-methylpiperidino)ethoxy)ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the esterification process. The reaction can be represented as follows:

Benzoic acid+2-(2’-(2”-methylpiperidino)ethoxy)ethanolAcid catalyst2-(2’-(2”-Methylpiperidino)ethoxy)ethyl benzoate+Water\text{Benzoic acid} + \text{2-(2'-(2''-methylpiperidino)ethoxy)ethanol} \xrightarrow{\text{Acid catalyst}} \text{2-(2'-(2''-Methylpiperidino)ethoxy)ethyl benzoate} + \text{Water} Benzoic acid+2-(2’-(2”-methylpiperidino)ethoxy)ethanolAcid catalyst​2-(2’-(2”-Methylpiperidino)ethoxy)ethyl benzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2’-(2’'-Methylpiperidino)ethoxy)ethyl benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and 2-(2’-(2’'-methylpiperidino)ethoxy)ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: Benzoic acid and 2-(2’-(2’'-methylpiperidino)ethoxy)ethanol.

    Reduction: 2-(2’-(2’'-methylpiperidino)ethoxy)ethanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-(2’-(2’'-Methylpiperidino)ethoxy)ethyl benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Potential use in studying ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Investigated for its potential pharmacological properties and as a prodrug for delivering active compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-(2’-(2’‘-Methylpiperidino)ethoxy)ethyl benzoate involves its interaction with biological molecules through its ester bond. The compound can be hydrolyzed by esterases, releasing benzoic acid and 2-(2’-(2’'-methylpiperidino)ethoxy)ethanol. These products can then interact with various molecular targets and pathways, potentially exerting pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a similar benzoate group but different alkyl chain.

    Methyl benzoate: Another ester with a benzoate group and a methyl group.

    Isopropyl benzoate: An ester with a benzoate group and an isopropyl group.

Uniqueness

2-(2’-(2’‘-Methylpiperidino)ethoxy)ethyl benzoate is unique due to the presence of the 2-(2’-(2’'-methylpiperidino)ethoxy)ethyl chain, which imparts distinct chemical and physical properties

Properties

CAS No.

64050-31-3

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-[2-(2-methylpiperidin-1-yl)ethoxy]ethyl benzoate

InChI

InChI=1S/C17H25NO3/c1-15-7-5-6-10-18(15)11-12-20-13-14-21-17(19)16-8-3-2-4-9-16/h2-4,8-9,15H,5-7,10-14H2,1H3

InChI Key

HKCCFWTYDQUANZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCOCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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